
Phosphorimidic acid, (trimethylsilyl)-, tris(2,2,2-trifluoroethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorimidic acid, (trimethylsilyl)-, tris(2,2,2-trifluoroethyl) ester is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of phosphorimidic acid, trimethylsilyl, and tris(2,2,2-trifluoroethyl) ester groups, which contribute to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphorimidic acid, (trimethylsilyl)-, tris(2,2,2-trifluoroethyl) ester typically involves the reaction of phosphorimidic acid with trimethylsilyl chloride and tris(2,2,2-trifluoroethyl) phosphate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired ester. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize yield .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorimidic acid, (trimethylsilyl)-, tris(2,2,2-trifluoroethyl) ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorimidic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can participate in substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents like toluene or dichloromethane .
Major Products Formed
The major products formed from these reactions include various phosphorimidic acid derivatives, alcohols, and substituted esters. These products have distinct properties and applications in different fields .
Applications De Recherche Scientifique
Phosphorimidic acid, (trimethylsilyl)-, tris(2,2,2-trifluoroethyl) ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphorimidic acid, (trimethylsilyl)-, tris(2,2,2-trifluoroethyl) ester involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The trimethylsilyl and trifluoroethyl groups contribute to its stability and reactivity, allowing it to participate in various biochemical and chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(trimethylsilyl) phosphate: Similar in structure but with different ester groups.
Tris(2,2,2-trifluoroethyl) phosphate: Shares the trifluoroethyl groups but lacks the phosphorimidic acid and trimethylsilyl components.
Uniqueness
Phosphorimidic acid, (trimethylsilyl)-, tris(2,2,2-trifluoroethyl) ester is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production .
Propriétés
Numéro CAS |
63036-16-8 |
|---|---|
Formule moléculaire |
C9H15F9NO3PSi |
Poids moléculaire |
415.26 g/mol |
Nom IUPAC |
tris(2,2,2-trifluoroethoxy)-trimethylsilylimino-λ5-phosphane |
InChI |
InChI=1S/C9H15F9NO3PSi/c1-24(2,3)19-23(20-4-7(10,11)12,21-5-8(13,14)15)22-6-9(16,17)18/h4-6H2,1-3H3 |
Clé InChI |
LLJSXFLSZUKAQL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N=P(OCC(F)(F)F)(OCC(F)(F)F)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


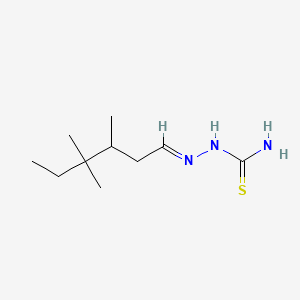

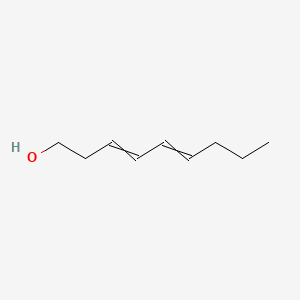
![9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14493125.png)

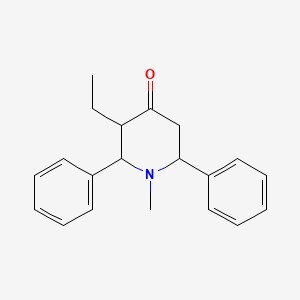
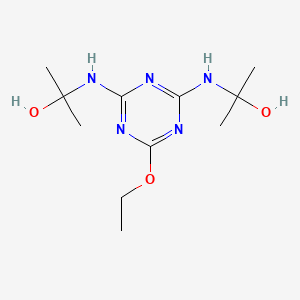
![2-[3-(4-tert-Butylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14493151.png)
![Bis{4-[4-(phenylacetyl)phenoxy]phenyl}ethane-1,2-dione](/img/structure/B14493159.png)
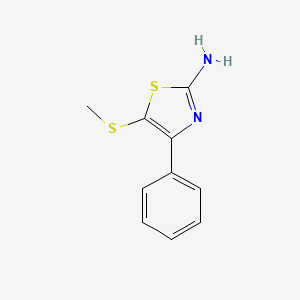
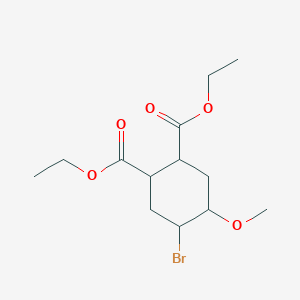

![Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone](/img/structure/B14493184.png)

